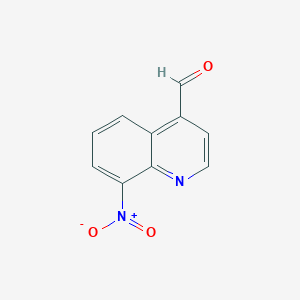

8-Nitroquinoline-4-carbaldehyde

Description

BenchChem offers high-quality 8-Nitroquinoline-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitroquinoline-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-nitroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYXBOSMRSJTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499465 | |

| Record name | 8-Nitroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69976-28-9 | |

| Record name | 8-Nitroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Nitroquinoline-4-carbaldehyde: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroquinoline-4-carbaldehyde is a distinct organic compound characterized by a quinoline core substituted with a nitro group at the 8th position and a carbaldehyde (aldehyde) group at the 4th position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the combined electronic effects of its substituent groups. The electron-withdrawing nature of both the nitro and aldehyde functionalities significantly influences the chemical reactivity and potential biological activity of the quinoline scaffold. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of 8-Nitroquinoline-4-carbaldehyde, offering valuable insights for its application in research and development.

Physicochemical Properties

Direct experimental data for 8-Nitroquinoline-4-carbaldehyde is limited in publicly accessible literature. However, by analyzing the properties of its parent molecule, 8-nitroquinoline, and considering the influence of the aldehyde group, we can establish a reliable profile of its expected characteristics.

| Property | Value/Description | Source/Rationale |

| CAS Number | 69976-28-9 | [1] |

| Molecular Formula | C₁₀H₆N₂O₃ | Derived from structure |

| Molecular Weight | 202.17 g/mol | Calculated from molecular formula |

| Appearance | Expected to be a yellow to orange crystalline solid. | Based on the chromophores present and the appearance of related nitroaromatic compounds. |

| Melting Point | Estimated to be in the range of 150-180 °C. | The melting point of 8-nitroquinoline is 89-91 °C.[2] The introduction of a polar aldehyde group is expected to increase intermolecular forces, thus raising the melting point. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. | The nitro and aldehyde groups increase polarity, but the overall aromatic structure maintains a significant nonpolar character. |

| Stability | Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing or reducing agents. | Nitroaromatic compounds can be light-sensitive, and the aldehyde group is susceptible to oxidation. |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of both the nitro and aldehyde groups. The aldehydic proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, doublets of doublets) in the region of 7.5-9.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the downfield region of 190-200 ppm. The aromatic carbons will resonate between 120-150 ppm, with the carbon attached to the nitro group showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1690 - 1715 |

| N-O (Nitro, asymmetric) | 1510 - 1560 |

| N-O (Nitro, symmetric) | 1345 - 1385 |

| C-H (Aromatic) | 3000 - 3100 |

| C=C, C=N (Aromatic) | 1400 - 1600 |

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) for 8-Nitroquinoline-4-carbaldehyde would be observed at m/z = 202. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 amu) and the nitro group (-NO₂, 46 amu).

Chemical Properties and Reactivity

The chemical behavior of 8-Nitroquinoline-4-carbaldehyde is dictated by the interplay of the quinoline ring, the nitro group, and the aldehyde functionality.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition reactions. It can readily undergo reactions such as:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (8-nitroquinoline-4-carboxylic acid).

-

Reduction: Can be reduced to the corresponding primary alcohol ( (8-nitroquinolin-4-yl)methanol).

-

Condensation Reactions: Can react with amines, hydrazines, and other nucleophiles to form imines (Schiff bases), hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex molecules for drug discovery.[3]

Reactivity of the Nitro Group

The nitro group is a strong deactivating group, making the quinoline ring electron-deficient and less susceptible to electrophilic aromatic substitution. However, it can be a site for other transformations:

-

Reduction: The nitro group can be reduced to an amino group (-NH₂) to form 8-aminoquinoline-4-carbaldehyde. This transformation is crucial as the aminoquinoline scaffold is a key pharmacophore in many antimalarial drugs.

Reactivity of the Quinoline Ring

The quinoline ring system is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Synthesis of 8-Nitroquinoline-4-carbaldehyde

A specific, detailed experimental protocol for the synthesis of 8-Nitroquinoline-4-carbaldehyde is not prominently reported in the literature. However, a plausible and efficient synthetic route can be derived from established methodologies for the synthesis of quinolines. A highly effective one-pot Friedländer-type synthesis using o-nitroarylcarbaldehydes as starting materials has been reported.[4] A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of 8-Nitroquinoline-4-carbaldehyde would involve the formylation of 8-nitroquinoline. However, direct formylation of the electron-deficient 8-nitroquinoline ring can be challenging. A more viable strategy may involve a multi-step synthesis starting from a more easily functionalized precursor.

A potential, though not explicitly documented, route could involve the following conceptual steps:

Caption: Proposed multi-step synthesis of 8-Nitroquinoline-4-carbaldehyde.

Justification for the Proposed Pathway:

-

Skraup Synthesis: The synthesis of the 8-nitroquinoline core can be achieved from 2-nitroaniline via the Skraup synthesis.[5]

-

N-Oxide Formation: Activation of the quinoline ring towards nucleophilic attack at the 4-position can be achieved by forming the N-oxide.

-

Cyanation: Introduction of a cyano group at the 4-position can be accomplished through reactions like the Reissert-Henze reaction.

-

Reduction of the Nitrile: The synthesis can be completed by the reduction of the nitrile group to an aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

Potential Applications in Research and Drug Development

While specific applications for 8-Nitroquinoline-4-carbaldehyde are not extensively documented, its structural motifs suggest significant potential in several areas of research:

-

Antimicrobial and Antiparasitic Agents: The nitroquinoline scaffold is a known pharmacophore with activity against various pathogens. Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial agent.[6] The presence of the aldehyde group allows for the synthesis of a diverse library of derivatives (e.g., Schiff bases, hydrazones) which can be screened for enhanced biological activity.

-

Anticancer Drug Development: Quinoline derivatives have been extensively investigated for their anticancer properties. The aldehyde functionality provides a handle for conjugation to other molecules or for the synthesis of compounds that can interact with biological targets.

-

Fluorescent Probes and Chemosensors: The quinoline ring system is inherently fluorescent. The electronic properties of the nitro and aldehyde groups can modulate the fluorescence, making 8-Nitroquinoline-4-carbaldehyde a potential platform for the development of fluorescent probes for detecting specific analytes.[7]

Safety and Handling

Specific toxicity data for 8-Nitroquinoline-4-carbaldehyde is not available. However, based on the known hazards of related compounds, it should be handled with care in a laboratory setting. 8-Nitroquinoline is known to be harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[2] The aldehyde group can also be an irritant. Therefore, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn, and the compound should be handled in a well-ventilated fume hood.

Conclusion

8-Nitroquinoline-4-carbaldehyde is a molecule with significant untapped potential in chemical synthesis and drug discovery. While detailed experimental data is currently scarce, this guide provides a comprehensive overview of its predicted properties, potential reactivity, and plausible synthetic routes based on established chemical principles and data from related compounds. The unique combination of the quinoline core with electron-withdrawing nitro and aldehyde groups makes it a valuable building block for the creation of novel compounds with diverse applications. Further research into the synthesis and characterization of this compound is warranted to fully explore its scientific and therapeutic potential.

References

-

Xu, L., Xu, B., Lu, S., Wang, B., & Kang, T. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. [Link]

- Al-Busafi, S. N., & Al-Azani, M. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1056-1068.

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

PubChem. (n.d.). Quinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. Retrieved from [Link]

-

Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. [Link]

-

Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(10), 2543. [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 28(13), 5121. [Link]

-

Li, A. H., & Li, T. (2011). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 9(19), 6546-6549. [Link]

Sources

- 1. 8-nitroquinoline-4-carbaldehyde | 69976-28-9 [chemicalbook.com]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

8-Nitroquinoline-4-carbaldehyde molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroquinoline-4-carbaldehyde is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its molecular framework, featuring a quinoline core functionalized with a nitro group at the 8th position and a carbaldehyde (formyl) group at the 4th position, imparts a unique combination of electronic and steric properties. The quinoline scaffold itself is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds. The addition of an electron-withdrawing nitro group and a reactive aldehyde functionality opens up diverse avenues for chemical modification and biological investigation. This guide provides a comprehensive overview of the molecular structure, nomenclature, and potential applications of 8-Nitroquinoline-4-carbaldehyde, with a focus on its relevance to drug discovery and development.

Molecular Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is 8-nitroquinoline-4-carbaldehyde . The structure consists of a bicyclic aromatic system, quinoline, which is a fusion of a benzene ring and a pyridine ring. The numbering of the quinoline ring system is standardized, with the nitrogen atom assigned position 1. Consequently, the nitro group (-NO₂) is attached to the carbon at position 8, and the carbaldehyde group (-CHO) is at position 4.

The presence of the nitro group, a strong deactivating and meta-directing group on the benzene half, and the carbaldehyde group, also an electron-withdrawing group, on the pyridine half, significantly influences the electron density distribution across the quinoline ring. This electronic profile is crucial in its chemical reactivity and its interactions with biological macromolecules.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₆N₂O₃ | Based on structure |

| Molecular Weight | 202.17 g/mol | Calculated from formula |

| Appearance | Likely a yellow to brown crystalline solid | Analogy with 8-nitroquinoline[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General solubility of nitroaromatic and aldehyde compounds |

| Melting Point | Expected to be significantly higher than 8-nitroquinoline (91.5 °C) due to increased polarity and potential for intermolecular interactions | Comparison with related structures |

| ¹H NMR | Aromatic protons expected in the 7.5-9.5 ppm range, with the aldehydic proton downfield (>10 ppm). Specific shifts influenced by the anisotropic effects of the nitro and aldehyde groups. | General principles of NMR spectroscopy |

| ¹³C NMR | Carbonyl carbon signal expected around 190 ppm. Aromatic carbons will appear between 120-150 ppm. | General principles of NMR spectroscopy |

| IR Spectroscopy | Characteristic peaks expected for C=O stretch (aldehyde) around 1700 cm⁻¹, N-O stretch (nitro) around 1530 and 1350 cm⁻¹, and C=N/C=C stretches of the quinoline ring. | Standard IR correlation tables |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z = 202. Fragmentation pattern would likely involve loss of NO₂, CO, and HCN. | Principles of mass spectrometry |

Proposed Synthesis of 8-Nitroquinoline-4-carbaldehyde

A plausible synthetic route to 8-Nitroquinoline-4-carbaldehyde can be designed based on established methodologies in quinoline chemistry. A potential two-step process starting from 4-methyl-8-nitroquinoline is outlined below. The first step involves the oxidation of the methyl group to a carbaldehyde, a common transformation in organic synthesis.

Experimental Protocol: Synthesis via Oxidation

Step 1: Synthesis of 4-methyl-8-nitroquinoline

This starting material can be synthesized via a Skraup synthesis from 2-nitroaniline and crotonaldehyde.

Step 2: Oxidation of 4-methyl-8-nitroquinoline to 8-Nitroquinoline-4-carbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-8-nitroquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic anhydride and sulfuric acid.

-

Oxidant Addition: Slowly add an oxidizing agent like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) (1.1-1.5 equivalents) to the solution. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product should precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then a dilute solution of sodium bicarbonate to remove any acidic impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Selenium dioxide is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Chromium-based oxidants are also effective but generate hazardous chromium waste.

-

Solvent System: Acetic acid or acetic anhydride provides a polar, acidic medium that can facilitate the oxidation process.

-

Temperature Control: The reaction is heated to provide the necessary activation energy for the oxidation. Careful temperature control is necessary to prevent over-oxidation to the carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 8-Nitroquinoline-4-carbaldehyde.

Potential Applications in Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, with notable examples including the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin. The 8-hydroxyquinoline scaffold, in particular, has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The introduction of a nitro group can enhance the antimicrobial and antiparasitic properties of a molecule. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a clinically used urinary antiseptic.[3]

Antimicrobial and Antiparasitic Potential:

The presence of the 8-nitro substituent in 8-Nitroquinoline-4-carbaldehyde suggests potential activity against various pathogens. Nitroaromatic compounds often exert their antimicrobial effects through bioreduction of the nitro group to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular components. The carbaldehyde group offers a reactive handle for the synthesis of Schiff bases and other derivatives, which could further modulate the biological activity and pharmacokinetic properties of the parent compound.

Anticancer Activity:

Many quinoline-based compounds have been investigated as anticancer agents. They can act through various mechanisms, including intercalation into DNA, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and survival. The specific substitution pattern of 8-Nitroquinoline-4-carbaldehyde could lead to novel interactions with cancer-related targets.

Chemical Probe and Ligand Development:

The aldehyde functionality makes 8-Nitroquinoline-4-carbaldehyde a valuable building block for combinatorial chemistry and the development of focused compound libraries. It can be readily converted into a wide array of functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) of new quinoline-based therapeutic agents.

Safety and Handling

Based on the hazard classifications of related compounds like 8-nitroquinoline, 8-Nitroquinoline-4-carbaldehyde should be handled with care in a laboratory setting.

-

GHS Hazard Statements (Predicted):

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Conclusion

8-Nitroquinoline-4-carbaldehyde represents a promising, yet underexplored, scaffold for the development of new therapeutic agents and chemical probes. Its synthesis is achievable through established chemical transformations, and its molecular architecture suggests a rich potential for biological activity. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery and materials science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11830, 8-Nitroquinoline" PubChem, [Link].

- Chauhan, A., & Frost, J. W. (2000). Synthesis of 8-hydroxyquinoline-5-carbaldehyde. Organic letters, 2(16), 2539–2540.

-

MDPI. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives" MDPI, [Link].

-

National Center for Biotechnology Information. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines" PMC, [Link].

-

National Center for Biotechnology Information. "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound" MDPI, [Link].

Sources

Spectroscopic and Synthetic Profile of 8-Nitroquinoline-4-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 8-Nitroquinoline-4-carbaldehyde, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural elucidation through modern spectroscopic techniques. Given the limited availability of direct experimental data in peer-reviewed literature, this guide leverages predictive methodologies and data from analogous structures to provide a robust analytical framework.

Molecular Structure and Significance

8-Nitroquinoline-4-carbaldehyde possesses a rigid, planar quinoline core substituted with a strongly electron-withdrawing nitro group at the 8-position and a reactive carbaldehyde (formyl) group at the 4-position. This unique electronic and structural arrangement makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential applications in pharmaceuticals and functional materials. The interplay of the nitro and aldehyde functionalities significantly influences the molecule's reactivity and its spectroscopic signature.

Caption: Molecular structure of 8-Nitroquinoline-4-carbaldehyde.

Synthesis of 8-Nitroquinoline-4-carbaldehyde

A robust and logical synthetic approach to 8-Nitroquinoline-4-carbaldehyde involves the selective oxidation of the corresponding methyl-substituted precursor, 4-methyl-8-nitroquinoline. This method is advantageous as it directly installs the aldehyde functionality at the desired position without affecting the nitro-substituted ring.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

Caption: Proposed synthetic workflow for 8-Nitroquinoline-4-carbaldehyde.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the oxidation of methylquinolines.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-8-nitroquinoline (1.0 eq.) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Addition of Oxidizing Agent: To this solution, add selenium dioxide (SeO₂, 1.1 eq.) portion-wise with stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude 8-Nitroquinoline-4-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 8-Nitroquinoline-4-carbaldehyde, the following data has been generated using validated computational prediction tools. These predictions are grounded in extensive databases of known compounds and provide a reliable framework for structural confirmation.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 8-Nitroquinoline-4-carbaldehyde are detailed below. Predictions were performed using advanced algorithms that consider through-bond and through-space effects.[4][5]

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the aldehydic proton, with chemical shifts influenced by the electron-withdrawing effects of the nitro and carbonyl groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.2 | s | H (aldehyde) |

| ~9.2 | d | H-2 |

| ~8.8 | d | H-3 |

| ~8.5 | d | H-5 |

| ~8.2 | t | H-6 |

| ~8.0 | d | H-7 |

-

Rationale: The aldehydic proton is significantly deshielded due to the electronegativity of the carbonyl oxygen and its proximity to the aromatic system, hence its downfield shift. The protons on the quinoline ring are all in the aromatic region, with their precise shifts determined by their position relative to the nitrogen atom and the electron-withdrawing substituents. Protons H-2 and H-3 are deshielded by the ring nitrogen, while H-5 and H-7 are influenced by the nitro group.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~193 | C (aldehyde) |

| ~152 | C-8a |

| ~150 | C-2 |

| ~148 | C-4a |

| ~145 | C-8 |

| ~135 | C-6 |

| ~130 | C-4 |

| ~128 | C-5 |

| ~125 | C-7 |

| ~122 | C-3 |

-

Rationale: The carbonyl carbon of the aldehyde is the most downfield signal due to its sp² hybridization and bonding to an electronegative oxygen atom. The quaternary carbons (C-4, C-4a, C-8, C-8a) are identifiable by their lack of a signal in a DEPT-135 experiment. The remaining aromatic carbons appear in the typical range of 120-150 ppm, with their specific shifts modulated by the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of 8-Nitroquinoline-4-carbaldehyde will be dominated by absorptions corresponding to the nitro, aldehyde, and aromatic functionalities.[6][7]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H (aromatic) stretch | Medium |

| ~2850, ~2750 | C-H (aldehyde) stretch | Weak (Fermi doublets) |

| ~1700 | C=O (aldehyde) stretch | Strong |

| ~1600, ~1480 | C=C (aromatic) stretch | Medium |

| ~1530, ~1350 | N-O (nitro) asymmetric & symmetric stretch | Strong |

| ~830 | C-N (nitro) stretch | Medium |

-

Causality in Experimental Choices: When acquiring an IR spectrum, using a technique like Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. For a KBr pellet method, ensuring the sample is thoroughly dried is crucial to avoid a broad O-H signal from moisture obscuring the C-H stretching region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The expected molecular ion peak ([M]⁺) for 8-Nitroquinoline-4-carbaldehyde (C₁₀H₆N₂O₃) would be at an m/z of approximately 202.04. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Predicted Fragmentation Pathway: A plausible fragmentation pathway would involve the initial loss of the formyl group (CHO, 29 Da) or the nitro group (NO₂, 46 Da).

Caption: Predicted major fragmentation pathways for 8-Nitroquinoline-4-carbaldehyde.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic and synthetic profile of 8-Nitroquinoline-4-carbaldehyde. The presented data and protocols are based on well-established chemical principles and computational models, offering a solid foundation for researchers working with this compound. The structural insights derived from the predicted NMR, IR, and MS data, combined with a viable synthetic strategy, should facilitate the successful synthesis, purification, and characterization of this important chemical intermediate. It is recommended that any experimental data obtained be compared with the predictions herein to confirm the identity and purity of the synthesized material.

References

-

Jonas, S., & Kuhn, S. (2019). Accurate Prediction of 1H and 13C Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 59(9), 3848–3857. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 24, 2026, from [Link]

-

Mestrelab Research. (n.d.). Predict & Compare. Retrieved January 24, 2026, from [Link]

-

A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. (n.d.). Retrieved January 24, 2026, from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25(G1), 83-95. [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 24, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2012). FTIR spectrum of 8-hydroxyquinoline. ResearchGate. [Link]

-

Otsuki, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12267–12275. [Link]

-

Mogilaiah, K., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 20-23. [Link]

-

The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. (2022). Digital Commons @PVAMU. [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

-

Convenient Synthesis of New 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives. (2016). Bibliomed. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Der Pharma Chemica, 7(10), 304-313. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

-

Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). DUT Open Scholar. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific. [Link]

-

Chemical Science Teaching. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching| [Video]. YouTube. [Link]

-

8-Hydroxyquinoline. (n.d.). In NIST WebBook. Retrieved January 24, 2026, from [Link]

-

4-Methyl-8-nitroquinoline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. Predict & Compare [mestrelabcn.com]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 8-Nitroquinoline-4-carbaldehyde in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 8-Nitroquinoline-4-carbaldehyde, a crucial parameter for its application in research, drug development, and materials science. Given the limited availability of specific quantitative solubility data in public literature for this compound, this document emphasizes the foundational principles governing its solubility, offers predictions based on structurally analogous compounds, and provides detailed protocols for empirical determination.

Understanding the Molecular Architecture: A Prelude to Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. 8-Nitroquinoline-4-carbaldehyde possesses a unique combination of functional groups that collectively determine its interaction with various solvents.

-

Quinoline Core: This bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group introduces significant polarity to the molecule.

-

Carbaldehyde Group (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor.

The interplay between the nonpolar quinoline backbone and the polar nitro and aldehyde substituents results in a molecule with moderate overall polarity. This duality is key to understanding its solubility profile. The principle of "like dissolves like" is a cornerstone of predicting solubility; polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

Predicted Solubility Profile in Common Laboratory Solvents

Based on these analogs and the structural features of 8-Nitroquinoline-4-carbaldehyde, the following qualitative solubility profile is anticipated:

| Solvent Class | Common Examples | Predicted Solubility of 8-Nitroquinoline-4-carbaldehyde | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar nitro and aldehyde groups can engage in hydrogen bonding with protic solvents. However, the large, nonpolar quinoline ring will limit extensive solubility, especially in water. Solubility is expected to increase from water to methanol to ethanol due to the increasing organic character of the alcohol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents possess high dipole moments and can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks. DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to be very effective here. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar quinoline core will have favorable van der Waals interactions with these solvents. However, the polar nitro and aldehyde groups will be poorly solvated, limiting overall solubility. Diethyl ether, having some polarity, might show slightly better results than hexane. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and the ability to interact with the aromatic system, making them good candidates for dissolving 8-Nitroquinoline-4-carbaldehyde. |

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, empirical determination is essential. The following section outlines a standard laboratory protocol for this purpose.

Materials and Equipment

-

8-Nitroquinoline-4-carbaldehyde

-

A selection of high-purity laboratory solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, toluene, hexane, dichloromethane, chloroform)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 8-Nitroquinoline-4-carbaldehyde.

Sources

A Comprehensive Technical Guide to 8-Nitroquinoline-4-carbaldehyde for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 8-Nitroquinoline-4-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, chemical properties, synthesis, and applications, with a focus on providing practical, field-proven insights.

Commercial Sourcing and Supplier Overview

8-Nitroquinoline-4-carbaldehyde (CAS No. 69976-28-9) is available from a number of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times, as these can vary between vendors. Below is a comparative table of notable commercial suppliers.

| Supplier | Purity/Specification | Available Quantities | Storage Conditions |

| BLD Pharm | Not specified | Custom | Inert atmosphere, 2-8°C |

| ChemicalBook | Not specified | Inquire | Not specified |

| Alichem | 95% | 250mg, 1g, 5g | Not specified |

| AK Scientific | Not specified | 1g | Not specified |

| Chemenu | 95% | 1g | Not specified |

This table is for informational purposes and researchers should request certificates of analysis (CoA) from suppliers for detailed purity information.

Chemical and Physical Properties

Understanding the physicochemical properties of 8-Nitroquinoline-4-carbaldehyde is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 69976-28-9 | BLD Pharm[1] |

| Molecular Formula | C₁₀H₆N₂O₃ | BLD Pharm[1] |

| Molecular Weight | 202.17 g/mol | BLD Pharm[1] |

| SMILES Code | O=CC1=CC=NC2=C(=O)C=CC=C12 | BLD Pharm[1] |

Synthesis and Characterization

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to 8-Nitroquinoline-4-carbaldehyde.

A foundational method for the synthesis of the parent 8-nitroquinoline involves the reaction of o-nitroaniline with glycerin in the presence of sulfuric acid and an oxidizing agent.[2] Another established procedure reacts o-nitrophenol with arsenic acid and acrolein in phosphoric acid.[3]

Characterization: Upon synthesis, confirmation of the structure of 8-Nitroquinoline-4-carbaldehyde would be achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic shifts for the aromatic protons on the quinoline core and a distinct singlet for the aldehyde proton, typically in the range of 9-10 ppm.

-

¹³C NMR would display signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 202.17 would confirm the compound's identity.

Key Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The nitro group, being a strong electron-withdrawing group, can significantly influence the biological activity and reactivity of the molecule.

The aldehyde functional group at the 4-position of 8-nitroquinoline makes it a versatile intermediate for a variety of chemical transformations. It can readily undergo reactions typical of aldehydes, such as:

-

Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in drug discovery to modulate solubility and target binding.

-

Wittig Reaction: For the formation of carbon-carbon double bonds, allowing for the extension of the molecular framework.

-

Condensation Reactions: With nucleophiles such as hydrazines and hydroxylamines to form hydrazones and oximes, respectively, which can be further functionalized or act as bioactive pharmacophores themselves.

The nitroquinoline moiety itself has been explored for various therapeutic applications. For instance, nitroquinolines have been investigated for their potential in developing new drugs.[5]

Below is a workflow illustrating the utility of 8-Nitroquinoline-4-carbaldehyde as a starting material in a drug discovery context.

Caption: Drug discovery workflow utilizing 8-Nitroquinoline-4-carbaldehyde.

Experimental Protocol: A Representative Reaction

While a specific protocol for 8-Nitroquinoline-4-carbaldehyde is not available, a general procedure for a reductive amination, a common and crucial reaction in medicinal chemistry, is provided below as a template.

Objective: Synthesis of an N-substituted-4-aminomethyl-8-nitroquinoline derivative.

Materials:

-

8-Nitroquinoline-4-carbaldehyde

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of 8-Nitroquinoline-4-carbaldehyde (1.0 eq) in DCM or DCE, add the desired amine (1.1 eq).

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-aminomethyl-8-nitroquinoline.

Safety and Handling

8-Nitroquinoline-4-carbaldehyde should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on related compounds): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Eltsov, O. S., et al. (2014).

- Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.

- Abbott, J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(52), 29575-29580.

- Khan, I., et al. (2021). Current progress toward synthetic routes and medicinal significance of quinoline. Journal of Heterocyclic Chemistry, 58(7), 1431-1461.

- Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(15), 1185-1194.

- Rogozińska-Szymczak, M., & Mąkosza, M. (2017).

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). Production of aminoquinolines.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- da Silva, A. B., et al. (2015). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 26(1), 143-151.

-

PrepChem. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

-

YouTube. (2021, June 20). Quinoline Organic Chemistry: Synthesis, Chemical Reactions and Medical Uses. Pharmacology Concepts By Rajesh Choudhary. Retrieved from [Link]

Sources

- 1. 69976-28-9|8-Nitroquinoline-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 8-Nitroquinoline-4-carbaldehyde

Foreword: The Quinoline Scaffold as a Reservoir of Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to a multitude of biological targets with high affinity. The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, is a quintessential example of such a scaffold.[1] Its derivatives, both natural and synthetic, form the basis of numerous approved drugs, exhibiting a vast spectrum of pharmacological activities including antimalarial, antibacterial, and anticancer properties.[2][3]

The introduction of specific functional groups onto the quinoline core can dramatically modulate its biological profile. The nitro group (NO₂), a potent electron-withdrawing moiety, is known to enhance the therapeutic action of many compounds by altering their electronic properties and metabolic susceptibility.[4][5][6] Similarly, the aldehyde group (-CHO), while often viewed with caution due to its reactivity, offers a unique handle for covalent interaction with biological nucleophiles, a mechanism increasingly exploited in modern drug design.[7][8]

This guide focuses on the convergence of these three features in a single, largely unexplored molecule: 8-Nitroquinoline-4-carbaldehyde . Lacking extensive characterization in current literature, this compound represents a frontier for investigation. By synthesizing insights from the well-established pharmacology of related nitroquinolines and the inherent reactivity of its functional groups, this document serves as a technical roadmap for researchers and drug development professionals. We will delineate a plausible synthetic pathway, hypothesize mechanisms of action, and provide detailed, field-proven protocols to rigorously evaluate its potential as a novel therapeutic agent.

Molecular Profile and Plausible Synthesis

Physicochemical Characteristics

-

IUPAC Name: 8-nitroquinoline-4-carbaldehyde

-

Molecular Formula: C₁₀H₆N₂O₃

-

Molecular Weight: 202.17 g/mol

-

Structure:

The molecule's planar aromatic structure suggests potential for DNA intercalation, while the strongly electron-withdrawing nitro group at the 8-position and the electrophilic carbaldehyde at the 4-position are expected to be the primary drivers of its biological reactivity.

Proposed Synthetic Workflow

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. chemrestech.com [chemrestech.com]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Mastering the Stability and Storage of 8-Nitroquinoline-4-carbaldehyde: A Technical Guide for Researchers

For professionals in pharmaceutical research and drug development, the integrity of starting materials is paramount. 8-Nitroquinoline-4-carbaldehyde, a key building block in medicinal chemistry, presents unique challenges in its handling and storage due to its reactive functional groups. This guide provides an in-depth, scientifically grounded framework for maintaining the stability and purity of this compound, ensuring the reliability and reproducibility of experimental outcomes.

Understanding the Chemical Personality of 8-Nitroquinoline-4-carbaldehyde

The stability of 8-Nitroquinoline-4-carbaldehyde is intrinsically linked to its molecular structure. The presence of both a nitro group and an aldehyde group on the quinoline scaffold dictates its reactivity and, consequently, its storage requirements.

-

The Nitro Group: Aromatic nitro compounds can be susceptible to reduction and may exhibit thermal instability, in some cases being explosive. While there is no specific data to suggest 8-Nitroquinoline-4-carbaldehyde is explosive, this functional group warrants cautious handling and storage.[1] Contaminants or impurities can lower the thermal stability of nitro compounds.[1]

-

The Aldehyde Group: Aldehydes are prone to oxidation, especially when exposed to air, which can convert the carbaldehyde to a carboxylic acid. They can also undergo polymerization or other side reactions, particularly in the presence of light, acid, or base catalysts. Storage temperature and lighting have a significant effect on the stability of oils containing aldehydes.[2]

-

The Quinoline Core: The quinoline ring system itself is relatively stable but can participate in various chemical reactions. The electronic interplay between the nitro and aldehyde groups influences the overall reactivity of the molecule.

This combination of functional groups necessitates a storage strategy that mitigates the risks of oxidation, thermal decomposition, and other degradation pathways.

Recommended Storage Conditions: A Multi-Faceted Approach

Based on the chemical properties of 8-Nitroquinoline-4-carbaldehyde and general best practices for nitroaromatic aldehydes, the following storage conditions are recommended to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[3] | Reduces the rate of potential degradation reactions, including oxidation and thermal decomposition. A refrigerated environment is ideal.[4][5] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[3][4][5] | Minimizes exposure to oxygen, thereby preventing the oxidation of the aldehyde group to a carboxylic acid. |

| Light | Amber vial or protection from light[4][5] | Prevents light-catalyzed degradation reactions. |

| Moisture | Tightly sealed container in a dry environment[6][7] | Protects against hydrolysis and moisture-mediated degradation. |

Visualizing Stability: Potential Degradation Pathways

To appreciate the importance of proper storage, it is crucial to understand the potential chemical transformations 8-Nitroquinoline-4-carbaldehyde can undergo if not stored correctly.

Caption: Potential degradation pathways for 8-Nitroquinoline-4-carbaldehyde.

Protocols for Handling and Storage: A Step-by-Step Guide

Adherence to strict protocols is essential for preserving the integrity of 8-Nitroquinoline-4-carbaldehyde from the moment it is received to its use in an experiment.

Initial Receipt and Inspection

-

Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or a broken seal.

-

Documentation: Record the date of receipt and the manufacturer's lot number.

-

Inert Atmosphere Blanketing: If the compound is to be stored for an extended period, immediately transfer it to a clean, dry amber glass vial and blanket the headspace with an inert gas like argon or nitrogen before sealing.

Short-Term Storage (In-Use)

-

Working Aliquots: To prevent contamination and repeated exposure of the bulk material to the atmosphere, prepare smaller working aliquots.

-

Inert Atmosphere: Before each use, allow the vial to come to room temperature before opening to prevent condensation of moisture from the air into the cold solid.

-

Secure Sealing: After dispensing the required amount, re-blanket the headspace with inert gas and securely seal the vial.

-

Refrigeration: Promptly return the vial to the refrigerator (2-8°C).

Long-Term Storage

-

Dedicated Storage: Store the main stock of the compound in a dedicated, clearly labeled container in a refrigerator.

-

Inert Gas Seal: Ensure the container is sealed under a positive pressure of an inert gas.

-

Light Protection: The use of an amber vial is crucial. If a clear vial is used, it should be wrapped in aluminum foil or stored in a light-blocking secondary container.

-

Inventory Management: Maintain a log of when the container is opened and closed to track its exposure history.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to periodically assess the purity of 8-Nitroquinoline-4-carbaldehyde.

Caption: Workflow for assessing the purity of 8-Nitroquinoline-4-carbaldehyde.

By implementing these scientifically sound storage and handling protocols, researchers can ensure the long-term stability and integrity of 8-Nitroquinoline-4-carbaldehyde, leading to more reliable and reproducible scientific outcomes.

References

-

ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

Threaded Nitro Cartridges. (2023, April 8). Comprehensive Guide to Safe Storage and Handling of Threaded Nitro Cartridges. Retrieved from [Link]

-

Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. Retrieved from [Link]

-

Urben, P. G. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety, 23(6), 35-41. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

-

Chemsrc. (2025, October 18). 8-Nitro-quinoline-5-carbaldehyde | CAS#:1312139-17-5. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 4–NITROBENZALDEHYDE AR MSDS | CAS 555-16-8 MSDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Weizmann Institute of Science. (2024, June 25). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 24). 7-Methyl-8-nitroquinoline Safety Data Sheet. Retrieved from [Link]

-

NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). 4-Pyridinecarboxaldehyde Safety Data Sheet. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 8-Nitro-quinoline-5-carbaldehyde | CAS#:1312139-17-5 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. lobachemie.com [lobachemie.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

The Ascendant Trajectory of 8-Nitroquinoline-4-carbaldehyde Derivatives in Therapeutic Innovation: A Technical Guide

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have consistently demonstrated a remarkable breadth of biological activities.[1] This guide delves into a particularly compelling subset of this family: derivatives of 8-nitroquinoline-4-carbaldehyde. The strategic placement of the nitro group at the C8 position and the reactive carbaldehyde at C4 creates a unique electronic and steric environment, rendering this molecule a versatile starting point for the synthesis of novel therapeutic agents. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these derivatives, with a particular focus on their anticancer and antimicrobial applications. Our narrative will be grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that described protocols are robust and self-validating.

The Strategic Importance of the 8-Nitroquinoline-4-carbaldehyde Core

The 8-nitroquinoline-4-carbaldehyde scaffold is not a random starting point. Its architecture is a deliberate choice rooted in established medicinal chemistry principles. The quinoline core itself is a known pharmacophore present in numerous approved drugs. The introduction of a nitro group at the 8th position significantly influences the molecule's electronic properties, often enhancing its biological activity. The carbaldehyde group at the 4th position serves as a highly versatile chemical handle, allowing for the straightforward synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. This versatility is paramount in drug discovery, enabling the systematic modification of the lead compound to optimize its pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways: From Core to Candidate

The journey from the 8-nitroquinoline-4-carbaldehyde core to a potential therapeutic agent involves a series of well-established yet adaptable synthetic transformations. The primary routes of derivatization focus on the reactive aldehyde group, which readily undergoes condensation reactions with various nucleophiles.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, known for their diverse biological activities.[2][3] The synthesis of Schiff base derivatives of 8-nitroquinoline-4-carbaldehyde is typically a straightforward one-pot reaction.

Experimental Protocol: General Synthesis of 8-Nitroquinoline-4-carbaldehyde Schiff Bases

-

Dissolution: Dissolve 8-nitroquinoline-4-carbaldehyde (1 mmol) in a suitable solvent, such as ethanol or methanol.

-

Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (aliphatic or aromatic).

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture to facilitate the condensation reaction.

-

Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

The choice of the primary amine is a critical determinant of the final compound's biological activity. By varying the substituents on the amine, researchers can modulate properties such as lipophilicity, steric bulk, and electronic nature, all of which can influence the compound's interaction with its biological target.

Synthesis of Hydrazone Derivatives

Hydrazones, containing the R1R2C=NNR3R4 linkage, are another class of compounds that have garnered significant attention for their therapeutic potential, particularly as anticancer agents.[4][5][6] Their synthesis from 8-nitroquinoline-4-carbaldehyde follows a similar condensation pathway to that of Schiff bases.

Experimental Protocol: General Synthesis of 8-Nitroquinoline-4-carbaldehyde Hydrazones

-

Reactant Preparation: Dissolve 8-nitroquinoline-4-carbaldehyde (1 mmol) in a suitable solvent like ethanol.

-

Hydrazine Addition: Add an equimolar amount (1 mmol) of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazide) to the solution.

-

Catalysis: A few drops of a suitable acid catalyst (e.g., glacial acetic acid) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically refluxed for 4-8 hours. The progress of the reaction is monitored by TLC.

-

Product Isolation: After cooling, the precipitated hydrazone derivative is isolated by filtration.

-

Purification and Characterization: The product is washed with a suitable solvent and can be purified by recrystallization. The structure is then confirmed by spectroscopic analysis.

The diverse range of commercially available hydrazines and hydrazides allows for the creation of extensive libraries of 8-nitroquinoline-4-carbaldehyde hydrazones for biological screening.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones, which feature a sulfur atom in the side chain, have shown remarkable promise as anticancer and antimicrobial agents.[7] Their synthesis involves the condensation of 8-nitroquinoline-4-carbaldehyde with a thiosemicarbazide. A notable example is the synthesis of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde and its subsequent conversion to thiosemicarbazone derivatives, which have demonstrated significant anti-cancer activity.[8]

Experimental Protocol: Synthesis of 4-Chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazones [8]

-

Starting Material: Begin with 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde (1 mmol).

-

Reagent Addition: Dissolve the starting material in a suitable solvent and add an equimolar amount of the appropriate thiosemicarbazide.

-

Reaction: The reaction is typically carried out under reflux conditions with catalytic acid.

-

Isolation and Purification: The resulting thiosemicarbazone precipitates upon cooling and is collected by filtration, followed by washing and recrystallization.

-

Characterization: The final product is characterized by spectroscopic methods to confirm its structure.

The chelation of metal ions by thiosemicarbazones is often implicated in their mechanism of action, a property that can be fine-tuned through structural modifications.

Therapeutic Potential: A Focus on Anticancer and Antimicrobial Activity

The true value of these synthetic endeavors lies in the biological activity of the resulting derivatives. Research has increasingly pointed towards the potential of 8-nitroquinoline-4-carbaldehyde derivatives as potent therapeutic agents.

Anticancer Activity

The quest for novel anticancer agents is a perpetual challenge in medicinal chemistry. Derivatives of 8-nitroquinoline-4-carbaldehyde have emerged as a promising avenue of investigation.

Thiosemicarbazones as Potent Antiproliferative Agents:

A study on nitroquinoline-fused thiosemicarbazones revealed significant cytotoxic activity against human cervical cancer (HeLa) cell lines.[8] Specifically, a synthesized derivative, compound 7a , exhibited potent anti-proliferative activity with an IC50 value of 19.1 µM.[8] Further investigation through fluorescence analysis of apoptosis indicated that this compound arrests cell proliferation in a concentration-dependent manner.[8]

Hydrazones Targeting Cancer Cell Lines:

Quinoline-based dihydrazone derivatives have also been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cells.[9] These compounds exhibited significant antiproliferative activity, with IC50 values in the low micromolar range, while showing minimal cytotoxicity to normal human liver cells.[9] Notably, two compounds, 3b and 3c , displayed potent activity against MCF-7 cells with IC50 values of 7.016 µM and 7.05 µM, respectively.[9] Mechanistic studies suggested that these compounds induce apoptosis in a dose-dependent manner.[9]

Table 1: Anticancer Activity of Selected 8-Nitroquinoline-4-carbaldehyde Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | Thiosemicarbazone | HeLa (Cervical) | 19.1 | [8] |

| 3b | Dihydrazone | MCF-7 (Breast) | 7.016 | [9] |

| 3c | Dihydrazone | MCF-7 (Breast) | 7.05 | [9] |

Diagram 1: General Synthetic Scheme for 8-Nitroquinoline-4-carbaldehyde Derivatives

Caption: Synthetic routes to key derivatives of 8-Nitroquinoline-4-carbaldehyde.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and the derivatives of 8-nitroquinoline-4-carbaldehyde are no exception.

Schiff Bases as Antibacterial Agents:

Schiff bases derived from various aldehydes and amines have demonstrated significant antibacterial activity.[3] Studies on Schiff bases derived from substituted anilines and benzaldehydes have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] The mechanism of action is often attributed to the azomethine group, which can interfere with bacterial cell wall synthesis or other essential cellular processes. The introduction of the 8-nitroquinoline moiety is expected to enhance this activity.

Metal Complexes with Enhanced Activity:

The biological activity of quinoline derivatives can often be enhanced through complexation with metal ions.[11][12][13] The nitrogen and oxygen atoms in derivatives like Schiff bases and hydrazones can act as chelation sites for metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). These metal complexes can exhibit superior antimicrobial activity compared to the free ligands, potentially due to increased lipophilicity, which facilitates their transport across microbial cell membranes.

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

| Derivative Class | Microorganism | Activity | Reference |

| Schiff Bases | S. aureus, E. coli | Moderate to Good | [10] |

| Metal Complexes | Various Bacteria & Fungi | Enhanced Activity | [11][13] |

Diagram 2: Proposed Mechanism of Action for Anticancer Activity

Caption: Potential pathways for the anticancer effects of the derivatives.

Future Directions and Perspectives

The derivatives of 8-nitroquinoline-4-carbaldehyde represent a fertile ground for further research and development. Several key areas warrant future investigation:

-

Expansion of Derivative Libraries: Systematic synthesis of a wider range of Schiff base, hydrazone, and thiosemicarbazone derivatives with diverse substituents is crucial to establish comprehensive structure-activity relationships (SAR).

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent anticancer and antimicrobial derivatives is essential for their rational optimization.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Metal-Based Therapeutics: The enhanced biological activity of metal complexes of these derivatives suggests that the development of novel metallodrugs is a promising strategy.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives of 8-nitroquinoline-4-carbaldehyde. The versatility of the carbaldehyde group allows for the creation of a diverse array of Schiff bases, hydrazones, and thiosemicarbazones. These derivatives have demonstrated significant promise as both anticancer and antimicrobial agents. As our understanding of the structure-activity relationships of these compounds deepens, so too will our ability to design and synthesize novel, highly effective therapeutic agents based on this remarkable scaffold. The future of drug discovery may well be written in the language of quinolines, and the derivatives of 8-nitroquinoline-4-carbaldehyde are poised to be a significant chapter in that narrative.

References

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). PubMed. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. [Link]

-

Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (n.d.). RSIS International. [Link]

-

Synthesis and anticancer activity of thiosemicarbazones. (2025, August 5). ResearchGate. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. (n.d.). [Link]

-

Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - Baghdad Science Journal. (n.d.). [Link]

-

Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023, March 21). [Link]

-

Design, Synthesis, and Evaluation of Nitroquinoline Fused Thiosemicarbazones for Anti‐Cancer Activity on Human Cervical Cancer Cell Lines. (n.d.). Semantic Scholar. [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). [Link]

-